molecular formula C14H10N2O10S2 B8802564 5-Nitro-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid

5-Nitro-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid

Cat. No. B8802564
M. Wt: 430.4 g/mol
InChI Key: UETHPMGVZHBAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid is a useful research compound. Its molecular formula is C14H10N2O10S2 and its molecular weight is 430.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Nitro-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid

Molecular Formula

C14H10N2O10S2

Molecular Weight

430.4 g/mol

IUPAC Name

5-nitro-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid

InChI

InChI=1S/C14H10N2O10S2/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26/h1-8H,(H,21,22,23)(H,24,25,26)

InChI Key

UETHPMGVZHBAFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Solid 4,4′-dinitro-2,2′-stilbenedisulfonic acid disodium salt (2550 parts) is dissolved in hot water to produce a nominal 8% w/w solution (7.8-8.2% expressed as 4,4′-dinitro-2,2′-stilbenedisulfonic acid). Then 2375 parts of 50% sodium hydroxide solution is added. The temperature of the solution is adjusted to 60-62° C. A self-condensation reaction is carried out in a pH range from about 11 to 13 and in the temperature range from 60 to 65° C. by the addition in equal increments over 2 hours of 700 parts of 93% paraformaldehyde. After the condensation is complete, the reaction mixture is then acidified with 90-96% sulfuric acid. For convenience half the reaction mass is fed to an extraction vessel containing methyl isobutyl ketone (12,850 parts) and triisooctylamine (11,600 parts) which is preheated to 55-60° C. The neutralized dye slurry is fed concurrently with concentrated sulfuric acid (1600 parts) to the extraction solvents with agitation. The vessel contents thus achieve a temperature of 65-80° C. After 15 minutes, the agitation is stopped and the phases separate immediately.
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